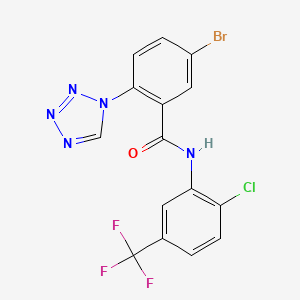
C15H8BrClF3N5O
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C15H8BrClF3N5O is a complex organic molecule that contains bromine, chlorine, fluorine, nitrogen, and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of C15H8BrClF3N5O typically involves multiple steps, including the introduction of bromine, chlorine, and fluorine atoms into the organic framework. Common synthetic routes may include:
Halogenation Reactions: Introducing bromine, chlorine, and fluorine atoms into the aromatic ring using halogenating agents such as bromine, chlorine gas, and fluorinating agents.
Nitration and Reduction: Introducing nitro groups followed by reduction to amine groups.
Coupling Reactions: Using coupling agents to link different parts of the molecule together.
Industrial Production Methods
Industrial production of This compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: For efficient mixing and heat transfer.
Catalysts: To enhance reaction rates and selectivity.
Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
C15H8BrClF3N5O: can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as nucleophiles (e.g., hydroxide ions) or electrophiles (e.g., alkyl halides).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
C15H8BrClF3N5O: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of C15H8BrClF3N5O involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription.
Comparación Con Compuestos Similares
C15H8BrClF3N5O: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
C15H8BrClF3N5O2: A compound with an additional oxygen atom.
C15H8BrClF3N5: A compound lacking one oxygen atom.
C15H8BrClF3N4O: A compound with one less nitrogen atom.
These comparisons can help identify the specific properties and potential advantages of This compound in various applications.
Propiedades
Fórmula molecular |
C15H8BrClF3N5O |
|---|---|
Peso molecular |
446.61 g/mol |
Nombre IUPAC |
5-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C15H8BrClF3N5O/c16-9-2-4-13(25-7-21-23-24-25)10(6-9)14(26)22-12-5-8(15(18,19)20)1-3-11(12)17/h1-7H,(H,22,26) |
Clave InChI |
URKMTOMSTDHFHI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)C2=C(C=CC(=C2)Br)N3C=NN=N3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


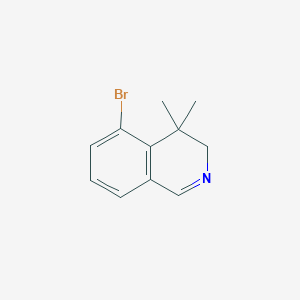

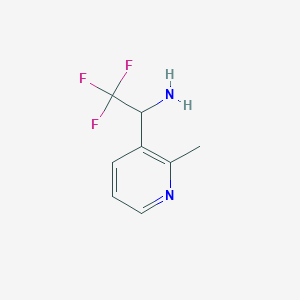

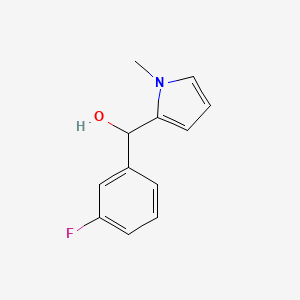

![16-{[tert-Butyl(dimethyl)silyl]oxy}hexadecan-2-one](/img/structure/B12637045.png)

![5-(4-fluorophenyl)-2,3,3a-triphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12637063.png)

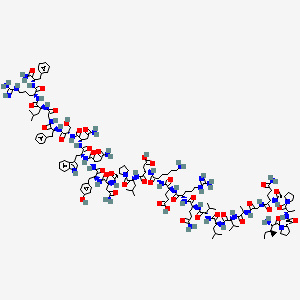
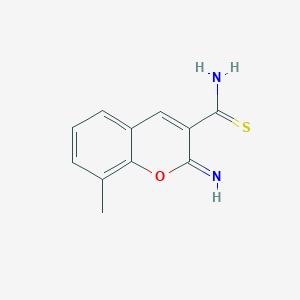
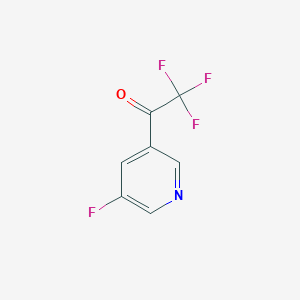
![Methyl 2-(4-methoxyphenyl)-8-methylsulfanyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12637101.png)
